N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- Substituents: A 5-chloro-2-hydroxyphenyl group at the 6-position carboxamide, 2,3-dimethyl groups on the thiazole ring, and a 5-oxo moiety on the pyrimidine ring.
The compound’s structural complexity arises from its fused bicyclic system and strategically positioned substituents, which influence electronic distribution, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C15H12ClN3O3S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H12ClN3O3S/c1-7-8(2)23-15-17-6-10(14(22)19(7)15)13(21)18-11-5-9(16)3-4-12(11)20/h3-6,20H,1-2H3,(H,18,21) |
InChI Key |
VFYHHRCRHZYAJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with a haloketone under basic conditions.
Fusion with Pyrimidine Ring: The thiazole intermediate is then reacted with a pyrimidine precursor, often involving cyclization reactions under acidic or basic conditions.
Substitution Reactions: The final steps involve introducing the chloro-hydroxyphenyl group through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazole-pyrimidine core.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a molecular probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The biological activity of N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to the observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives share a common scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Key Comparison Points
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (Cl, oxo) : Enhance hydrogen-bonding capacity and polar interactions, as seen in the target compound and ’s chloro derivatives .
- Electron-donating groups (methoxy) : Increase lipophilicity and membrane permeability (e.g., ’s 4-methoxyphenyl derivative) but may reduce solubility .
Ring Conformation and Steric Effects: The target compound’s fused thiazolo-pyrimidine system likely adopts a puckered conformation similar to ’s derivative, which showed a flattened boat structure (C5 deviation: 0.224 Å) .
Hydrogen Bonding and Crystal Packing :
- The 5-chloro-2-hydroxyphenyl group in the target compound facilitates intermolecular H-bonding, akin to the C–H···O interactions observed in ’s crystal structure .
- Methoxy-substituted analogs () exhibit weaker H-bonding capacity due to reduced polarity .
Synthetic Accessibility :
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